6-Ethyl-5,7-difluoroindoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5,7-difluoroindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. This compound is characterized by the presence of ethyl and difluoro substituents on the indoline ring, which imparts unique chemical and physical properties. The molecular formula of this compound is C10H7F2NO2, and it has a molecular weight of approximately 211.16 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-5,7-difluoroindoline-2,3-dione typically involves the introduction of ethyl and difluoro groups onto the indoline-2,3-dione scaffold. One common method involves the reaction of 5,7-difluoroindoline-2,3-dione with ethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at elevated temperatures to facilitate the ethylation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-5,7-difluoroindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as indoline derivatives.
Substitution: The difluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced indoline derivatives.
Substitution: Formation of substituted indoline derivatives with various functional groups.
Scientific Research Applications
6-Ethyl-5,7-difluoroindoline-2,3-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, dyes, and pigments.
Mechanism of Action
The mechanism of action of 6-Ethyl-5,7-difluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The presence of ethyl and difluoro groups can enhance the compound’s binding affinity and specificity, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5,6-Difluoroindoline-2,3-dione: Similar in structure but lacks the ethyl group, which may result in different chemical and biological properties.
6,7-Difluoroindoline-2,3-dione: Another closely related compound with difluoro substituents at different positions on the indoline ring.
Uniqueness
6-Ethyl-5,7-difluoroindoline-2,3-dione is unique due to the presence of both ethyl and difluoro groups, which impart distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7F2NO2 |
---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
6-ethyl-5,7-difluoro-1H-indole-2,3-dione |
InChI |
InChI=1S/C10H7F2NO2/c1-2-4-6(11)3-5-8(7(4)12)13-10(15)9(5)14/h3H,2H2,1H3,(H,13,14,15) |
InChI Key |
CZNAEPOAEIGIMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C2C(=C1F)NC(=O)C2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.